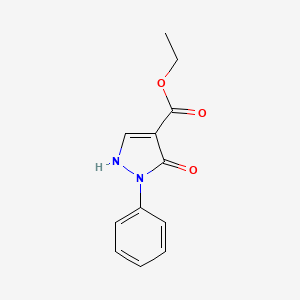

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAFMVYYSHQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279197, DTXSID20952870 | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30588-33-1, 88585-32-4 | |

| Record name | NSC11628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

$$

\text{Ethyl Acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate}

$$

Use of Diethyl Ethoxymethylenemalonate

Another approach involves using diethyl ethoxymethylenemalonate with phenylhydrazine in an aqueous medium. This method also follows a similar cyclocondensation mechanism and requires extraction and purification steps post-reaction.

Reaction Scheme

$$

\text{Diethyl Ethoxymethylenemalonate} + \text{Phenylhydrazine} \xrightarrow{\text{Water}} \text{this compound}

$$

One-Pot Synthesis Method

Recent studies have explored one-pot synthesis methods that utilize multiple components, such as ethyl acetoacetate, hydrazine hydrate, and other reagents under specific conditions (e.g., ultrasound irradiation). This method has shown high efficiency and yield, making it an attractive alternative.

Example Reaction Conditions

- Catalyst : InCl3 (20 mol%)

- Solvent : 50% ethanol

- Temperature : 40 °C

- Time : 20 minutes

- Yield : Up to 95%

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Ethyl Acetoacetate + Phenylhydrazine | Acid catalyst, ethanol | Reflux | Good |

| Diethyl Ethoxymethylenemalonate + Phenylhydrazine | Water | Extraction required | Moderate |

| One-Pot Synthesis | Ethyl acetoacetate, hydrazine hydrate, InCl3 | Ultrasound irradiation, 50% ethanol | Up to 95% |

Recent research highlights the versatility of this compound in various applications:

Biological Activity

Studies indicate that this compound exhibits significant biological activities, making it a candidate for further medicinal chemistry exploration. Its derivatives have been linked to various therapeutic effects including anti-inflammatory and antitumor activities.

Applications in Agrochemicals

The compound serves as an intermediate in the synthesis of herbicides and pesticides, showcasing its utility beyond medicinal chemistry.

化学反应分析

Types of Reactions

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxidized pyrazole compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学研究应用

Structure and Composition

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- CAS Number : 30588-33-1

The compound features a distinctive structure that contributes to its reactivity and biological activity. The presence of the phenyl group enhances its potential for further functionalization.

Scientific Research Applications

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has numerous applications across various fields:

Medicinal Chemistry

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

- Analgesic Effects : Its ability to inhibit COX enzymes also suggests potential analgesic properties, providing relief from pain.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Agricultural Chemistry

This compound is utilized in the production of agrochemicals, serving as an intermediate in the synthesis of herbicides and pesticides.

Organic Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds, facilitating advancements in organic chemistry.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled animal model, derivatives of this compound demonstrated significant reductions in inflammatory markers compared to control groups.

- Anticancer Activity Assessment : In vitro studies showed that certain derivatives could significantly reduce cell viability in various cancer cell lines through apoptosis induction.

Data Table Example

作用机制

The mechanism of action of ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways depend on the specific derivatives and their target sites.

相似化合物的比较

Substituent Variations at Position 2 and 5

- Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5) Synthesis: Prepared via cyclization of diethyl acetylmalonate with p-toluenesulfonyl hydrazide in ethanol (81% yield) . Key Data:

- Melting Point: Not explicitly stated, but purified via crystallization.

- IR : 1723 cm⁻¹ (ester C=O), 1462 cm⁻¹ (sulfonyl S=O) .

- ¹H NMR (CDCl₃): δ 2.82 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 4.28 (q, 2H, OCH₂CH₃) .

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Structural Difference : Methyl group at position 2 instead of phenyl.

- Physical Properties : CAS 88398-78-1; priced at €714.00/g (CymitQuimica) .

- Impact : Reduced steric hindrance compared to the phenyl-substituted analog may improve solubility but diminish π-π stacking interactions in biological targets.

Bis-Substituted Derivatives

- Ethyl 5-methyl-1,2-bis[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (6e)

- Melting Point : 79°C.

- HRMS: [M+Na]+ observed at m/z 501.0771 (calculated 501.0760) .

Comparison with Heterocyclic Ring Analogs

Pyridazine vs. Pyrazole Systems

- 6-(4-Methylbenzoyl)-3-oxo-2-phenyl-2,3-dihydropyridazine-4-carboxylic acid ethyl ester (13a)

- Structural Difference : Pyridazine ring replaces pyrazole, introducing an additional nitrogen atom.

- Physical Properties :

- Melting Point : 108–110°C.

- IR : 1746 cm⁻¹ (ester C=O).

- ¹H NMR (DMSO-d₆) : δ 8.31 (s, 1H, arom-H) .

- Biological Relevance : Pyridazine derivatives often exhibit enhanced hydrogen-bonding capacity due to additional nitrogen sites, which may improve binding to enzymatic targets.

Functional Analogues in Neuroprotection

- Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (Neuroprotective agent 1)

Data Tables for Key Comparisons

Table 1: Physical and Spectral Data of Selected Compounds

生物活性

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused with a phenyl group and an ethyl ester group. Its molecular formula is with a molecular weight of 232.24 g/mol. The compound is typically synthesized through the cyclocondensation of acetylenic ketones with hydrazine derivatives, particularly using ethyl acetoacetate and phenylhydrazine under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway, thereby reducing pain and inflammation. Additionally, the compound may exhibit activity against other enzymes and receptors involved in different biological processes.

Therapeutic Applications

- Anti-inflammatory Properties : Studies indicate that derivatives of this compound can significantly reduce inflammation in animal models, making it a candidate for developing new anti-inflammatory drugs.

- Analgesic Effects : The inhibition of COX enzymes also suggests potential analgesic properties, providing relief from pain.

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 3-oxo-2-methyl-2,3-dihydro-1H-pyrazole-4-carboxylate | Moderate anti-inflammatory effects | Methyl substitution affects reactivity |

| Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | Antioxidant properties | Hydroxyl group enhances reactivity |

常见问题

Q. What are the common synthetic routes for preparing Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate can react with phenylhydrazine under acidic conditions to form the pyrazolone core, followed by esterification or functionalization. Reaction optimization includes controlling temperature (e.g., reflux in toluene or ethanol) and stoichiometric ratios of reagents to minimize side products like uncyclized intermediates . Purification often involves silica gel chromatography (EtOAc/hexane gradients) or recrystallization from solvents like ethyl acetate .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for confirming molecular geometry. SHELX programs (e.g., SHELXL) are widely used for structure refinement, leveraging intensity data to resolve bond lengths, angles, and torsional parameters . NMR spectroscopy (¹H/¹³C) complements crystallography: aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.5 ppm, while the ester carbonyl signal is typically near δ 165–170 ppm in ¹³C NMR .

Q. What purification strategies are effective for isolating the compound from reaction mixtures?

Flash chromatography on silica gel with polar/non-polar solvent mixtures (e.g., EtOAc:hexane = 1:1) effectively separates the target compound from byproducts like unreacted hydrazines or dimeric species . Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs like N—H···O or C—H···O interactions, which stabilize specific packing arrangements. For example, intermolecular N4—H···O2 bonds in related pyrazole derivatives create chains or layers, impacting solubility and melting behavior. These interactions are validated using crystallographic data and software like Mercury for visualization .

Q. What methodologies are used to analyze ring puckering and conformational flexibility in the pyrazolone core?

Cremer-Pople puckering parameters quantify deviations from planarity in the five-membered ring. Displacements perpendicular to the mean plane are calculated using Cartesian coordinates from X-ray data, with amplitude (q) and phase angle (φ) describing pseudorotational motion. For example, q values >0.5 Å indicate significant puckering, often observed in strained heterocycles .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?

SHELXL’s TWIN and BASF commands model twinned data by refining scale factors for overlapping domains. For positional disorder (e.g., rotating ester groups), PART instructions split atomic sites, with occupancy factors adjusted to match electron density maps. Validation tools like Rint and CC1/2 ensure data quality . Cross-referencing the Cambridge Structural Database (CSD) aids in identifying common disorder patterns for similar compounds .

Q. What strategies address discrepancies between computational and experimental data in molecular docking studies?

Force field parameterization (e.g., GAFF) can be adjusted to better replicate observed torsional angles from crystallography. QM/MM hybrid methods refine partial charges for the pyrazolone ring, improving docking accuracy. Discrepancies in hydrogen bond donor-acceptor distances are mitigated by incorporating solvent effects via explicit water models in MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。